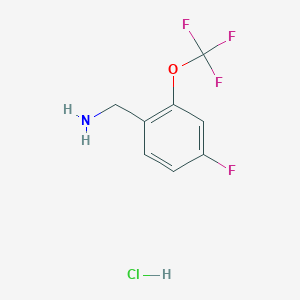
(4-Fluoro-2-(trifluoromethoxy)phenyl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Fluoro-2-(trifluoromethoxy)phenyl)methanamine hydrochloride is a chemical compound with the molecular formula C8H7F4NO·HCl. It is known for its unique structural features, which include a fluorine atom and a trifluoromethoxy group attached to a phenyl ring, along with a methanamine group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-2-(trifluoromethoxy)phenyl)methanamine hydrochloride typically involves the reaction of 4-fluoro-2-(trifluoromethoxy)benzaldehyde with an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Fluoro-2-(trifluoromethoxy)phenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions may produce various substituted derivatives .
Applications De Recherche Scientifique
(4-Fluoro-2-(trifluoromethoxy)phenyl)methanamine hydrochloride has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of (4-Fluoro-2-(trifluoromethoxy)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its unique structural features allow it to bind to specific sites on target molecules, modulating their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-(Trifluoromethyl)phenyl)methanamine: Similar in structure but lacks the fluorine atom and trifluoromethoxy group.
(4-(Trifluoromethoxy)phenyl)urea: Contains a urea group instead of a methanamine group.
(4-(Trifluoromethoxy)phenyl)boronic acid: Contains a boronic acid group instead of a methanamine group.
Uniqueness
(4-Fluoro-2-(trifluoromethoxy)phenyl)methanamine hydrochloride is unique due to its combination of a fluorine atom, trifluoromethoxy group, and methanamine group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Propriétés
Formule moléculaire |
C8H8ClF4NO |
|---|---|
Poids moléculaire |
245.60 g/mol |
Nom IUPAC |
[4-fluoro-2-(trifluoromethoxy)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C8H7F4NO.ClH/c9-6-2-1-5(4-13)7(3-6)14-8(10,11)12;/h1-3H,4,13H2;1H |
Clé InChI |
RFLDSLLCZNAIHU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)OC(F)(F)F)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


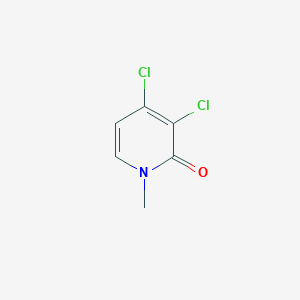
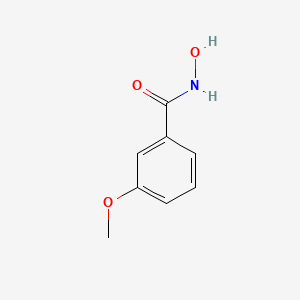
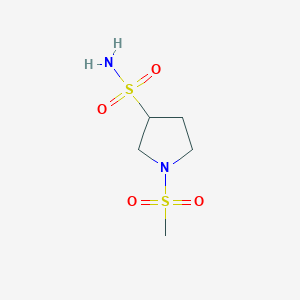
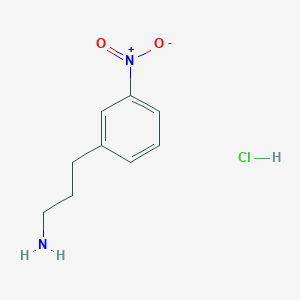

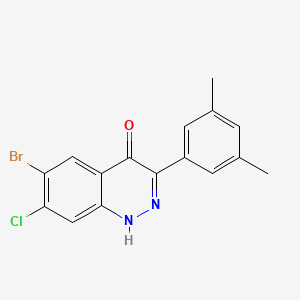
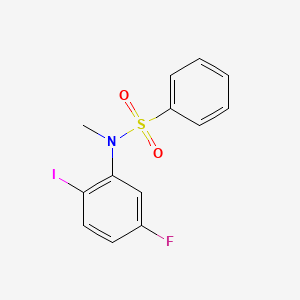
![(1S,2S,5R,6S)-2-Amino-4,4-dimethylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B13089383.png)
![9-Bromo-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-one](/img/structure/B13089399.png)
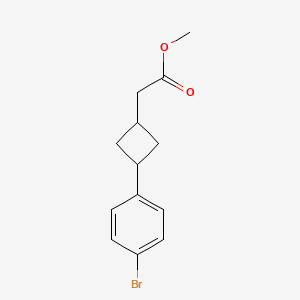
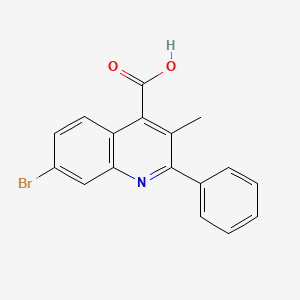
![Benzo[c][1,2,5]thiadiazole-4-carboxamide](/img/structure/B13089421.png)


